5-chloro-7-nitro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC15783438
Molecular Formula: C9H5ClN2O4
Molecular Weight: 240.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClN2O4 |
|---|---|
| Molecular Weight | 240.60 g/mol |
| IUPAC Name | 5-chloro-7-nitro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
| Standard InChI Key | OITGMXKMPMPOGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The indole core of 5-chloro-7-nitro-1H-indole-2-carboxylic acid consists of a bicyclic structure combining a benzene ring fused to a pyrrole ring. Substitutents at the 5th (chlorine), 7th (nitro), and 2nd (carboxylic acid) positions introduce distinct electronic and steric effects. The molecular formula C₉H₅ClN₂O₄ corresponds to a monoisotopic mass of 239.993784 Da and an average mass of 240.599 g/mol .
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClN₂O₄ |
| Monoisotopic Mass | 239.993784 Da |
| Average Mass | 240.599 g/mol |
| SMILES Notation | C1=C(C(=CC2=C1NC(=C2)C(=O)O)Cl)N+[O-] |
| CAS Registry Number | 1120345-33-6 |
The nitro group at C7 acts as a strong electron-withdrawing group, polarizing the indole ring and enhancing reactivity at adjacent positions . The carboxylic acid at C2 facilitates hydrogen bonding and metal coordination, critical for biological interactions .
Synthesis and Chemical Reactivity
Chemical Transformations
The compound’s functional groups enable diverse reactions:
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Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, yielding 5-chloro-7-amino-1H-indole-2-carboxylic acid, a potential intermediate for further derivatization .
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Carboxylic Acid Reactions: Esterification or amide formation expands utility in prodrug design. For example, methyl ester derivatives improve membrane permeability .
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Electrophilic Substitution: The electron-deficient indole ring undergoes selective substitutions at positions activated by the nitro group’s meta-directing effects .
Biological Activities and Mechanisms
HIV-1 Integrase Inhibition
5-Chloro-7-nitro-1H-indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase, an enzyme critical for viral DNA integration into host genomes. Compound 17a, a C6-modified analog, demonstrates an IC₅₀ of 3.11 μM in strand transfer assays . Molecular docking studies reveal:
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Metal Chelation: The indole nitrogen and carboxylate oxygen coordinate two Mg²⁺ ions in the integrase active site, mimicking endogenous substrates .
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π-π Stacking: A halogenated benzene ring at C6 interacts with viral DNA (dC20), enhancing binding affinity .
Table 2: Selected Biological Data
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Parent scaffold | 32.37 | HIV-1 integrase |
| 17a | 3.11 | HIV-1 integrase |
Pharmacological Development
Structure-Activity Relationships (SAR)
Optimization of the parent scaffold has identified critical modifications:
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C3 Hydrophobic Substituents: Bulky groups (e.g., 2-methoxyphenyl) enhance hydrophobic interactions with integrase’s catalytic core, improving potency 3-fold .
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C6 Halogenation: Bromine or chlorine at C6 strengthens π-π stacking with viral DNA, reducing IC₅₀ to sub-5 μM levels .
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Carboxylate Bioisosteres: Replacement with tetrazoles or phosphonates maintains metal chelation while optimizing pharmacokinetics .
Preclinical Challenges
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